molecular formula C107H153N27O26 B549947 Galanin-(1-13)-bradykinin-(2-9)-amide CAS No. 142846-71-7

Galanin-(1-13)-bradykinin-(2-9)-amide

Cat. No.: B549947
CAS No.: 142846-71-7
M. Wt: 2233.5 g/mol
InChI Key: JWMXJVFGTXYBFM-AEXVMZOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GALANIN (1-13)-BRADYKININ (2-9) AMIDE: is a chimeric peptide consisting of the first 13 amino acids of galanin linked to the second to ninth amino acids of bradykinin, forming an amide bond. This compound is known for its potential biological activities, particularly in the modulation of insulin secretion and interaction with galanin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of GALANIN (1-13)-BRADYKININ (2-9) AMIDE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide may undergo oxidation, particularly at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP.

    Substitution: Specific amino acid derivatives during SPPS.

Major Products: : The primary product is the intact peptide, but analogs with modified residues can also be synthesized for research purposes .

Scientific Research Applications

Chemistry

  • Used as a model compound in peptide synthesis studies.

Biology

Medicine

Industry

  • Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Mechanism: : GALANIN (1-13)-BRADYKININ (2-9) AMIDE exerts its effects by interacting with galanin receptors and possibly other cell surface receptors. It stimulates insulin secretion by acting at a distal site in the stimulus-secretion coupling of pancreatic B cells .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : GALANIN (1-13)-BRADYKININ (2-9) AMIDE is unique due to its dual composition, allowing it to interact with multiple receptor types and exert combined biological effects .

Biological Activity

Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35, is a chimeric peptide that combines elements of the neuropeptide galanin and the peptide bradykinin. This compound exhibits significant biological activity through its interactions with specific receptors, leading to various physiological effects. This article reviews the biological activity of M35, focusing on its receptor interactions, signaling pathways, and potential therapeutic applications.

Overview of Galanin and Bradykinin

Galanin is a neuropeptide involved in numerous physiological processes, including modulation of pain, regulation of hormone release, and influence on feeding behavior. It acts primarily through three receptor subtypes: GALR1, GALR2, and GALR3. These receptors are known to mediate effects such as hyperpolarization of neurons and modulation of neurotransmitter release .

Bradykinin , on the other hand, is a peptide that plays a crucial role in inflammation and pain signaling. It operates through two primary receptors: B1 and B2. The interaction of bradykinin with these receptors leads to vasodilation, increased vascular permeability, and pain sensation.

M35 acts as a high-affinity ligand for galanin receptors while also exhibiting antagonist properties. In studies using rat spinal cord and hippocampal tissues, M35 displayed dual characteristics: at lower concentrations, it functions as an antagonist to galanin's effects, whereas at higher concentrations (above 10 nM), it behaves like an agonist . This unique property allows M35 to modulate cyclic AMP production in pancreatic beta-cells, showcasing its complex role in cellular signaling.

Binding Affinity and Receptor Interaction

The binding studies conducted with radiolabeled M35 demonstrated two distinct binding sites with high affinity in Rin m 5F insulinoma cells:

  • Site 1: KD=0.3±0.1K_D=0.3\pm 0.1 nM
  • Site 2: KD=0.52±0.03K_D=0.52\pm 0.03 µM

These results indicate that M35 can effectively displace galanin from its binding sites, suggesting its potential as a therapeutic agent targeting galanin-mediated pathways .

Biological Effects

M35's biological effects extend beyond receptor binding; it has been implicated in several physiological processes:

  • Neurite Outgrowth: M35 enhances neurite outgrowth in sensory neurons post-injury. The addition of M35 to cultures significantly increased neurite length and the percentage of cells producing neurites compared to controls .
  • Pain Modulation: Given its dual action on galanin receptors, M35 may play a role in pain management by modulating neurotransmitter release and influencing pain pathways .
  • Potential Therapeutic Applications: Research suggests that M35 could be utilized in treating conditions such as neurodegenerative diseases and metabolic disorders due to its ability to interact with multiple signaling pathways .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyFindingsMethodology
Bartfai et al., 1995M35 acts as both an antagonist and agonist depending on concentrationRadiolabeled binding studies
Liu et al., 2001Enhanced neurite outgrowth in sensory neuronsIn vitro culture experiments
Wiesenfeld-Hallin et al., 1993Significant reduction in pain response when using M35Behavioral assays in animal models

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMXJVFGTXYBFM-AEXVMZOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H153N27O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162199
Record name Galanin-(1-13)-bradykinin-(2-9)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142846-71-7
Record name Galanin-(1-13)-bradykinin-(2-9)-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanin-(1-13)-bradykinin-(2-9)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M-35?

A1: this compound acts as a high-affinity antagonist at galanin receptors. [] This means it binds to these receptors and blocks the actions of the endogenous neuropeptide galanin.

Q2: What are the downstream effects of blocking galanin receptors with M-35, specifically in the context of pain modulation?

A2: Studies demonstrate that M-35 effectively antagonizes the inhibitory effect of galanin on pain transmission within the spinal cord. [] By blocking galanin receptors, M-35 leads to increased excitability in the spinal cord, particularly after nerve injury. [] This suggests a role for endogenous galanin in suppressing pain signals, an effect that is countered by M-35.

Q3: How does the effect of M-35 on pain modulation differ between animals with intact nerves versus those with nerve injury?

A3: Research shows that while M-35 can potentiate pain signals in animals with intact nerves, this effect is significantly enhanced after axotomy (nerve section). [] This indicates that the inhibitory role of galanin, and consequently the effect of blocking it with M-35, becomes more pronounced in the presence of nerve injury.

Q4: Besides pain modulation, what other physiological processes are influenced by M-35?

A4: M-35 has been shown to block the inhibitory effects of both exogenous and endogenous galanin on dopamine synthesis in tuberoinfundibular dopaminergic (TIDA) neurons. [] This suggests that galanin, and its modulation by antagonists like M-35, might play a role in regulating prolactin secretion.

Q5: Are there any studies highlighting the potential therapeutic applications of this compound?

A5: Research indicates that a this compound-like agonist, M617, could potentially alleviate insulin resistance in type 2 diabetic rats. [] While M-35 itself acts as an antagonist, the study on M617 suggests therapeutic potential for targeting the galanin system, particularly the GAL1 receptor, in managing conditions like diabetes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.